

# Dosing and treatment protocols for GC-376 in feline infectious peritonitis

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols: GC-376 for Feline Infectious Peritonitis

For Research Use Only. Not for clinical use in animals without appropriate regulatory approval.

#### Introduction

Feline infectious peritonitis (FIP) is a highly fatal viral disease in cats, caused by a mutation of the feline enteric coronavirus (FECV).[1] The disease manifests in various forms, including effusive ('wet') and non-effusive ('dry') FIP, and has historically been considered untreatable.[1] [2] **GC-376** is a dipeptide-based protease inhibitor that has shown significant promise as a therapeutic agent against FIP.[3] It is a prodrug of GC-373, which acts as a potent inhibitor of the viral 3C-like (3CL) protease, an enzyme essential for viral replication.[4][5][6] These application notes provide a summary of dosing and treatment protocols for **GC-376** based on published research, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**GC-376** is a broad-spectrum, competitive, and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), found in many coronaviruses.[4][7] The FIP virus (FIPV) relies on this protease to cleave large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for assembling the viral replication and transcription complex.[4][8]



As a prodrug, **GC-376** is an aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC-373, under physiological conditions.[5][9] GC-373 then targets the catalytic dyad (Cys145 and His41) in the active site of the 3CL protease.[4] It forms a covalent bond with the cysteine residue, effectively blocking the enzyme's activity and halting the viral replication cycle.[8][9]



Click to download full resolution via product page

Caption: Mechanism of action for **GC-376** in inhibiting FIPV replication.

# **Dosing and Administration Protocols**

Published studies have primarily utilized subcutaneous administration of **GC-376**. The formulation and dosing have been refined through both experimental and field trials.

#### **Formulation**



In research settings, **GC-376** has been synthesized in a highly pure form and formulated at a concentration of 53 mg/ml in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[2][7]

# **Dosing Regimens**

The following table summarizes dosing information from key studies. The dosage was increased from initial pharmacokinetic studies based on clinical response in early cases.[2]

| Study Type                      | Dosage            | Frequency         | Route                 | Duration            | Reference |
|---------------------------------|-------------------|-------------------|-----------------------|---------------------|-----------|
| Experimental Infection          | 10 mg/kg          | Every 12<br>hours | Subcutaneou<br>s (SC) | 14-20 days          | [2]       |
| Clinical Field<br>Trial         | 15 mg/kg          | Every 12<br>hours | Subcutaneou<br>s (SC) | Minimum 12<br>weeks | [2][10]   |
| Dose<br>Escalation<br>(Relapse) | Up to 50<br>mg/kg | Every 12<br>hours | Subcutaneou<br>s (SC) | Extended as needed  | [1]       |

# **Clinical Efficacy and Outcomes**

**GC-376** has demonstrated the ability to induce rapid remission of clinical signs in many cats with FIP, particularly the effusive (wet) form.

## **Summary of a Key Field Trial**

A significant field trial involving 20 client-owned cats with naturally occurring FIP provides crucial data on the efficacy and limitations of **GC-376**.[2][10]



| Parameter            | Result                                                                                                                               |  |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------|--|
| Total Subjects       | 20 cats (3.3–82 months of age)                                                                                                       |  |
| FIP Forms            | 14 wet or dry-to-wet FIP; 6 dry FIP                                                                                                  |  |
| Initial Response     | 19 of 20 cats regained outward health within 2 weeks.[2][10]                                                                         |  |
| Relapse Rate         | 13 of the 19 responders relapsed 1–7 weeks after initial or repeat treatment.[1][2][10]                                              |  |
| Neurological Disease | 8 of the 13 cats that relapsed developed severe<br>neurologic signs. Cats with pre-existing<br>neurologic signs were excluded.[1][2] |  |
| Final Remission      | 7 of 20 cats were in disease remission at the time of publication.[2]                                                                |  |
| Successful Cases     | Five kittens with wet FIP, treated for 12 weeks, remained in remission for 5-14 months post-treatment.[2][10]                        |  |

#### **Observed Side Effects**

Treatment with **GC-376** is associated with several side effects:

- Transient stinging or pain upon injection.[1][2]
- Occasional subcutaneous fibrosis and hair loss at injection sites.[1][2]
- In kittens treated before 16-18 weeks of age, retarded development and abnormal eruption of permanent teeth were observed.[2][11]

# Experimental Protocols In Vivo Efficacy Study Protocol (Experimental Infection Model)



This protocol is a generalized methodology based on published studies for evaluating antiviral efficacy in an experimental setting.[12]



Click to download full resolution via product page

Caption: Generalized workflow for an in vivo experimental study of GC-376.

- Animal Model: Specific-pathogen-free (SPF) kittens.
- Virus Inoculation: Intraperitoneal injection of a standardized dose of FIPV (e.g., FIPV-DF2 strain).



- Monitoring: Daily monitoring for clinical signs of FIP, including rectal temperature, body weight, appetite, and the presence of ascites. Blood samples are collected periodically to monitor lymphocyte counts.[13]
- Treatment Initiation: Treatment with **GC-376** or a placebo vehicle is initiated once cats develop definitive clinical signs of FIP (e.g., fever, lymphopenia, and ascites).
- Drug Administration: GC-376 is administered subcutaneously at a specified dose (e.g., 10-15 mg/kg) every 12 hours.
- Data Collection: Continue daily monitoring of clinical parameters. Collect samples (e.g., ascites fluid, tissue samples) to measure viral load via RT-qPCR.[12]
- Endpoint: The study may conclude after a fixed treatment duration (e.g., 20 days) or be extended to monitor for relapse. Efficacy is determined by the reversal of clinical signs, reduction in viral load, and long-term survival compared to the control group.[12]

### In Vitro Antiviral Assay (CPE Inhibition)

This protocol outlines a method to determine the in vitro efficacy of GC-376 against FIPV.[14]

- Cell Culture: Felis catus whole fetus (fcwf-4) cells are seeded in 96-well plates and grown to confluency.
- Drug Preparation: Prepare serial dilutions of GC-376 in cell culture medium.
- Infection: Cells are infected with a known titer of FIPV.
- Treatment: The prepared dilutions of **GC-376** are added to the infected cells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).
- Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-3 days).
- Assessment: The inhibition of CPE is observed and scored visually or quantified using a cell viability assay (e.g., MTT assay).



Calculation: The 50% inhibitory concentration (IC<sub>50</sub>) is calculated, representing the drug concentration required to inhibit viral CPE by 50%. Published studies report an IC<sub>50</sub> for GC-376 against FIPV in the range of 0.4–2 μM.[14]

# **FIP Treatment Protocol Logic**

The following diagram illustrates a logical flow for a hypothetical treatment protocol based on findings from clinical studies, highlighting decision points and outcomes.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. everycat.org [everycat.org]
- 2. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GC376 FIP Warriors CZ/SK ® [fipwarriors.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral activity of Vigna radiata extract against feline coronavirus in vitro PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dosing and treatment protocols for GC-376 in feline infectious peritonitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607610#dosing-and-treatment-protocols-for-gc-376-in-feline-infectious-peritonitis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com